molecular formula C21H18BrF3N4OS B443700 3-BROMO-N-[2-(METHYLSULFANYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

3-BROMO-N-[2-(METHYLSULFANYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B443700
M. Wt: 511.4g/mol
InChI Key: HDTSUYHLCBKYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BROMO-N-[2-(METHYLSULFANYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes bromine, sulfur, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N-[2-(METHYLSULFANYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Bromination: Introduction of the bromine atom can be done using brominating agents such as N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-N-[2-(METHYLSULFANYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehalogenated products.

    Substitution: Aminated or thiolated derivatives.

Scientific Research Applications

3-BROMO-N-[2-(METHYLSULFANYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may impart interesting properties to materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-BROMO-N-[2-(METHYLSULFANYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-2-(methylsulfanyl)phenyl]methanol: Shares the bromine and methylsulfanyl groups but lacks the pyrazolo[1,5-a]pyrimidine core.

    5-bromo-2-(methylsulfanyl)benzamide: Similar functional groups but different core structure.

Uniqueness

3-BROMO-N-[2-(METHYLSULFANYL)PHENYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of functional groups and the pyrazolo[1,5-a]pyrimidine core. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C21H18BrF3N4OS

Molecular Weight

511.4g/mol

IUPAC Name

3-bromo-N-(2-methylsulfanylphenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H18BrF3N4OS/c1-31-15-10-6-5-9-13(15)27-20(30)18-17(22)19-26-14(12-7-3-2-4-8-12)11-16(21(23,24)25)29(19)28-18/h2-10,14,16,26H,11H2,1H3,(H,27,30)

InChI Key

HDTSUYHLCBKYCF-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1NC(=O)C2=NN3C(CC(NC3=C2Br)C4=CC=CC=C4)C(F)(F)F

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=NN3C(CC(NC3=C2Br)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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